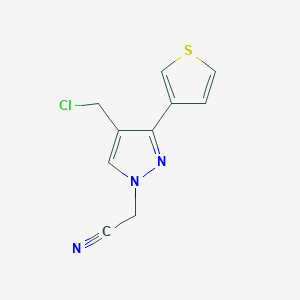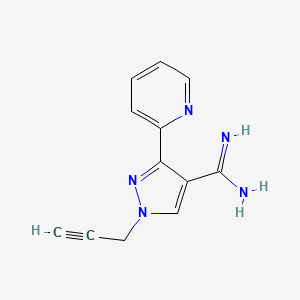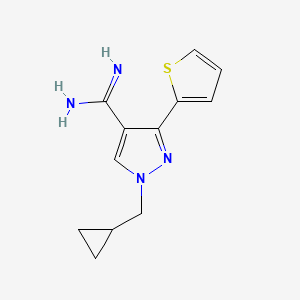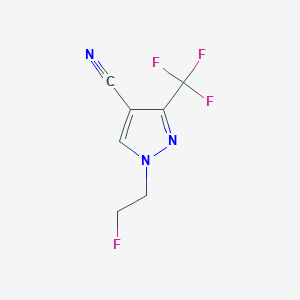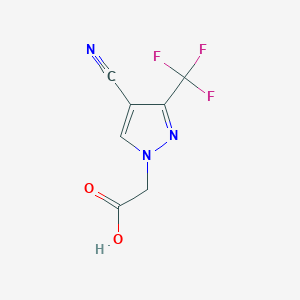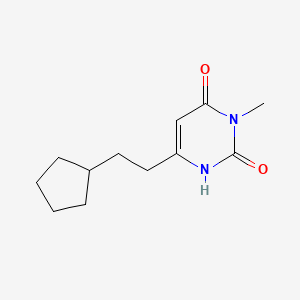
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have synthesized various derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones and studied their chemical properties. For instance, N-substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones were reacted with aliphatic carboxylic acid chlorides to give 4-O-acyl derivatives, which then underwent O,C-migration of the acyl group. These reactions produced enamino derivatives, highlighting the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceuticals (Rubinov et al., 2008).
Molecular Structure Analysis
The study of molecular structures of derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones has also been a significant area of research. For example, the crystal structure of 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate was analyzed, revealing details about its planarity and hydrogen bonding patterns. Such analyses are crucial for understanding the compound's interactions and reactivity, which can inform its potential applications in drug design and materials science (El‐Brollosy et al., 2012).
Electrocatalytic Applications
Some research has explored the electrocatalytic applications of derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones. For instance, electrocatalytic cyclization of certain derivatives in alcohols in the presence of sodium halides was investigated, leading to the selective formation of substituted spirobarbituric dihydrofurans. This work demonstrates the compound's potential utility in catalysis and organic synthesis, offering environmentally friendly and efficient methods for creating complex heterocyclic compounds (Elinson et al., 2021).
Supramolecular Chemistry
Additionally, derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones have been utilized in the construction of supramolecular assemblies. Research in this area has focused on synthesizing novel pyrimidine derivatives and investigating their co-crystallization with crown ethers to form hydrogen-bonded supramolecular networks. These studies contribute to our understanding of molecular recognition and self-assembly processes, which are fundamental for developing new materials and nanotechnology applications (Fonari et al., 2004).
Propiedades
IUPAC Name |
6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQTOIFYNCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








